5-bromo-N-[2-(pyridin-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14988170
Molecular Formula: C15H13BrN6O
Molecular Weight: 373.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrN6O |
|---|---|
| Molecular Weight | 373.21 g/mol |
| IUPAC Name | 5-bromo-N-(2-pyridin-2-ylethyl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H13BrN6O/c16-11-4-5-14(22-10-19-20-21-22)13(9-11)15(23)18-8-6-12-3-1-2-7-17-12/h1-5,7,9-10H,6,8H2,(H,18,23) |
| Standard InChI Key | ZCTINWUYXMGKSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Introduction
5-Bromo-N-[2-(pyridin-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds due to the presence of nitrogen-containing rings, specifically a pyridine and a tetrazole ring. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly in drug development. The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred to be similar to related compounds, with a molecular weight of approximately 373.21 g/mol, as reported for similar structures .
Synthesis and Characterization
The synthesis of 5-bromo-N-[2-(pyridin-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compound.
Potential Biological Applications
Compounds with similar structural features have been explored for their antitumor and antimicrobial activities, suggesting a potential avenue for research in therapeutic applications. The presence of the pyridine and tetrazole rings, along with the bromine atom, may contribute to the compound's ability to interact with biological targets, such as enzymes or receptors.
Chemical Reactions and Stability
5-Bromo-N-[2-(pyridin-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, potentially requiring specific catalysts or solvents to enhance yield and selectivity. The stability of the compound is influenced by its functional groups, particularly the tetrazole ring, which is known for its stability under various conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume